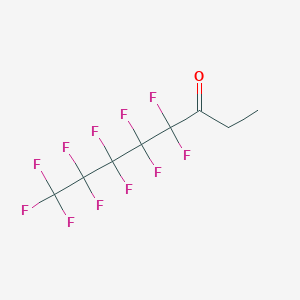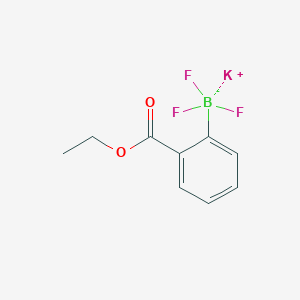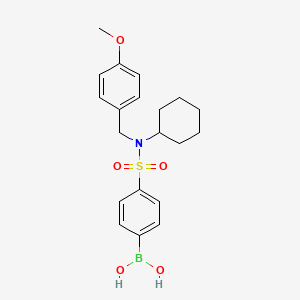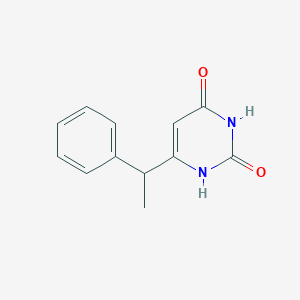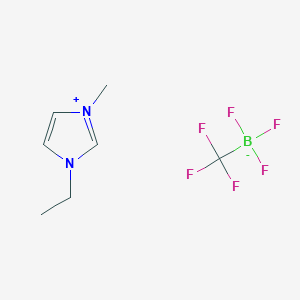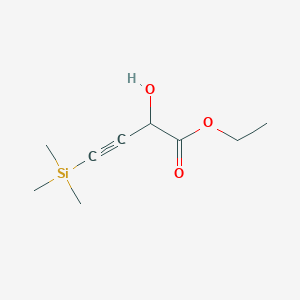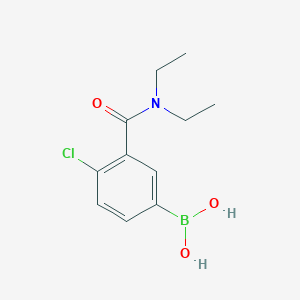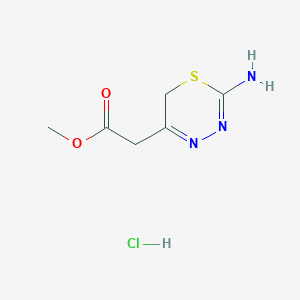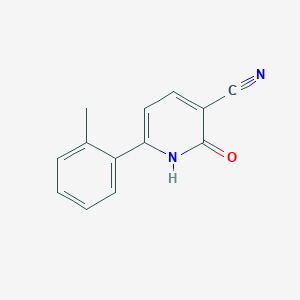
Pyrimidine-5-carbothioamide
Übersicht
Beschreibung
Pyrimidine-5-carbothioamide is a compound with the molecular formula C5H5N3S and a molecular weight of 139.18 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including Pyrimidine-5-carbothioamide, often involves reactions carried out in the 5th position of the pyrimidine ring . The reaction is facilitated by boiling in the presence of a catalyst and hydrazine carbothioamide .Molecular Structure Analysis
The molecular structure of Pyrimidine-5-carbothioamide has been characterized by spectroscopic techniques and elucidated by single crystal X-ray diffraction . The molecular conformation is locked by an intramolecular C–H⋯C interaction .Chemical Reactions Analysis
The chemical reactions involving Pyrimidine-5-carbothioamide are largely influenced by the presence of the pyrimidine ring. The reaction was carried out only in the 5th position of the pyrimidine ring .Physical And Chemical Properties Analysis
Pyrimidine-5-carbothioamide is a powder with a melting point of 170-171°C .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including Pyrimidine-5-carbothioamide, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Applications
Pyrimidines are also known to display antioxidant effects . This means they can help protect cells from damage caused by harmful molecules known as free radicals.
Antimicrobial Applications
A series of pyrimidines have been synthesized and tested for their antimicrobial activity . This suggests that Pyrimidine-5-carbothioamide could potentially be used in the development of new antimicrobial agents.
Antiviral Applications
Pyrimidines have been found to exhibit antiviral properties . This suggests that Pyrimidine-5-carbothioamide could potentially be used in the treatment of viral infections.
Antifungal Applications
Pyrimidines have been found to exhibit antifungal properties . This suggests that Pyrimidine-5-carbothioamide could potentially be used in the treatment of fungal infections.
Antituberculosis Applications
Pyrimidines have been found to exhibit antituberculosis properties . This suggests that Pyrimidine-5-carbothioamide could potentially be used in the treatment of tuberculosis.
Wirkmechanismus
Target of Action
Pyrimidine-5-carbothioamide primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
Pyrimidine-5-carbothioamide interacts with its target, EGFR, by mimicking ATP, the natural substrate of EGFR . This interaction inhibits the kinase activity of EGFR, preventing the receptor from initiating a cascade of cellular events that lead to cell proliferation .
Biochemical Pathways
The action of Pyrimidine-5-carbothioamide affects the pyrimidine metabolism pathway . This pathway encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . By inhibiting EGFR, Pyrimidine-5-carbothioamide can disrupt the balance of this pathway, affecting the synthesis of DNA, RNA, lipids, and carbohydrates .
Pharmacokinetics
These properties can help predict the bioavailability of Pyrimidine-5-carbothioamide, although further experimental studies are needed to confirm these predictions .
Result of Action
The inhibition of EGFR by Pyrimidine-5-carbothioamide can lead to significant antiproliferative effects . For instance, certain derivatives of Pyrimidine-5-carbothioamide have shown potent cytotoxic activities against different cancer cell lines . These effects are likely due to the disruption of the pyrimidine metabolism pathway and the subsequent inhibition of cellular proliferation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyrimidine-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOCVWDXFSIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654274 | |
| Record name | Pyrimidine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carbothioamide | |
CAS RN |
88891-75-2 | |
| Record name | Pyrimidine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



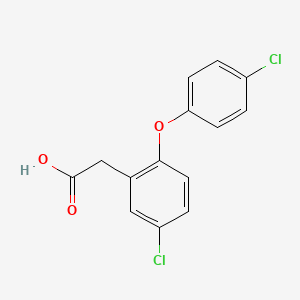
![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)
![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)
